molecular formula C18H17NO B11853650 Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl- CAS No. 389845-75-4

Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-

Cat. No.: B11853650
CAS No.: 389845-75-4
M. Wt: 263.3 g/mol
InChI Key: FSXMAKUPPPDALQ-UHFFFAOYSA-N
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Description

Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl- is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by its fused ring structure, which includes a furan ring and an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a substituted benzaldehyde and an amine, followed by cyclization using a Lewis acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure with similar aromatic properties.

    Quinoline: Another heterocyclic aromatic compound with a similar structure.

    Benzofuran: Contains a fused benzene and furan ring, similar to the furan ring in Furo[3,2-g]isoquinoline.

Uniqueness

Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl- is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

389845-75-4

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

7-methyl-5-phenyl-6,8-dihydro-5H-furo[3,2-g]isoquinoline

InChI

InChI=1S/C18H17NO/c1-19-11-15-10-18-14(7-8-20-18)9-16(15)17(12-19)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3

InChI Key

FSXMAKUPPPDALQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)C=C3C(=C2)C=CO3)C4=CC=CC=C4

Origin of Product

United States

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